Cas no 500701-36-0 (methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate)
methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate
- 1H-IMIDAZOLE-2-CARBOXYLIC ACID, 4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-1-METHYL-, METHYL ESTER
- methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate
- AB44700
- AG-F-67892
- CTK4J2054
- KB-256833
- METHYL 4-(BOC-AMINO)-1-METHYLIMIDAZOLE-2-CARBOXYLATE
- methyl 4-(tert-butoxycarbonylamino)-1-meth
- methyl 4-[(tert-butoxycarbonyl)amino]-1-methylimidazole-2-carboxylate
- methyl 4-[(tert-butoxycarbonyl)amino]-N-methyl-1H-imidazole-2-carboxylate
- CS-0154409
- DA-42304
- DTXSID30464111
- D81978
- MFCD08275080
- GSKBQNSUPDETCV-UHFFFAOYSA-N
- 500701-36-0
- Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate
- SCHEMBL3418695
- BS-49320
-
- MDL: MFCD08275080
- Inchi: 1S/C11H17N3O4/c1-11(2,3)18-10(16)13-7-6-14(4)8(12-7)9(15)17-5/h6H,1-5H3,(H,13,16)
- InChI Key: GSKBQNSUPDETCV-UHFFFAOYSA-N
- SMILES: O(C(NC1=CN(C)C(C(=O)OC)=N1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 255.12200
- Monoisotopic Mass: 255.12190603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 82.4Ų
Experimental Properties
- PSA: 82.45000
- LogP: 1.62670
methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD138824-100mg |
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate |
500701-36-0 | 98% | 100mg |
¥717.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD138824-250mg |
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate |
500701-36-0 | 98% | 250mg |
¥1076.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD138824-1g |
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate |
500701-36-0 | 98% | 1g |
¥2464.0 | 2024-04-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV941-50mg |
methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate |
500701-36-0 | 98% | 50mg |
484.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV941-200mg |
methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate |
500701-36-0 | 98% | 200mg |
1109.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M49980-100mg |
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate |
500701-36-0 | 98% | 100mg |
¥757.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M49980-250mg |
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate |
500701-36-0 | 98% | 250mg |
¥1137.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M49980-1g |
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate |
500701-36-0 | 98% | 1g |
¥2602.0 | 2024-07-19 | |
| Chemenu | CM521132-100mg |
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate |
500701-36-0 | 98% | 100mg |
$114 | 2023-01-02 | |
| Chemenu | CM521132-250mg |
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate |
500701-36-0 | 98% | 250mg |
$154 | 2023-01-02 |
methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate (CAS No. 500701-36-0): A Comprehensive Overview
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate, identified by its CAS number 500701-36-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of imidazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butoxycarbonylamino group and a methyl-substituted imidazole core, contribute to its unique chemical properties and reactivity. This introduction aims to provide a detailed exploration of this compound, highlighting its synthesis, applications, and recent advancements in research.
The synthesis of Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate involves a series of well-established organic reactions. The key step in its preparation is the introduction of the tert-butoxycarbonylamino group, which is typically achieved through an amide bond formation between the imidazole derivative and tert-butoxycarbonyl chloride. This reaction requires precise control of conditions to ensure high yield and purity. Additionally, the presence of the methyl group on the imidazole ring enhances the stability and reactivity of the molecule, making it a valuable intermediate in further synthetic transformations.
In recent years, Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate has been explored for its potential in various pharmaceutical applications. One of the most promising areas is its use as a building block in the synthesis of more complex molecules. The tert-butoxycarbonylamino group serves as a protective group for amino functions, allowing for selective modifications at other sites on the molecule. This property makes it particularly useful in multi-step syntheses where regioselectivity is crucial.
Furthermore, studies have shown that derivatives of this compound exhibit significant biological activity. For instance, modifications of the imidazole ring have been found to influence binding affinity to certain enzymes and receptors. This has led to investigations into its potential as an intermediate in the development of novel therapeutic agents. The ability to fine-tune the structure of these derivatives allows researchers to optimize their pharmacological properties, making them attractive candidates for further development.
The latest research in this field has focused on exploring new synthetic pathways and applications for Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate. Advances in computational chemistry have enabled researchers to predict and design more efficient synthetic routes, reducing both cost and environmental impact. Additionally, novel catalytic systems have been developed to enhance reaction yields and selectivity. These innovations are not only improving the accessibility of this compound but also expanding its utility in drug discovery.
Another area of interest is the use of this compound in medicinal chemistry. Imidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By incorporating different substituents into the imidazole ring, researchers can tailor the molecular structure to target specific biological pathways. The protective nature of the tert-butoxycarbonylamino group allows for selective functionalization, enabling the creation of highly specific ligands for therapeutic use.
The impact of these studies extends beyond academic research. The development of new synthetic methods and applications for Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate has practical implications for drug development pipelines. Pharmaceutical companies are increasingly looking for cost-effective and sustainable ways to produce high-quality intermediates. This compound offers a versatile platform for creating novel drugs with improved efficacy and reduced side effects.
In conclusion, Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate (CAS No. 500701-36-0) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its biological activity suggests promising applications in drug development. The ongoing research in this area continues to uncover new possibilities for this compound, reinforcing its importance in modern medicinal chemistry.
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